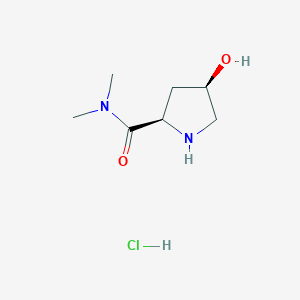![molecular formula C13H18N2O5 B2426694 Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate CAS No. 320420-20-0](/img/structure/B2426694.png)
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ethoxymethylenemalonate is used for the synthesis of pyrido[3,2-e]pyrimido[1,2-c]pyrimidines . It was initially used to monitor lysine decarboxylase activity and is useful in the determination of amino acids by precolumn derivatization using reversed-phase high-performance liquid chromatography (HPLC) . It plays an important role in the Gould-Jacobs reaction to prepare quinolines .
Molecular Structure Analysis
The molecular formula for Diethyl ethoxymethylenemalonate is C10H16O5 . Its molecular weight is 216.23 g/mol .Physical And Chemical Properties Analysis
Diethyl ethoxymethylenemalonate is miscible with chloroform, dichloromethane, and methanol, but immiscible with water . It has a melting point of -33°C, a density of 1.08, a boiling point of 136°C to 139°C (10mmHg), and a flash point of 144°C (291°F) .Wissenschaftliche Forschungsanwendungen
- Diethyl ethoxymethylenemalonate serves as a precursor for synthesizing pyrimidinones. These heterocyclic compounds find applications in pharmaceuticals, agrochemicals, and materials science. Researchers use DEEMM to introduce the ethoxymethylene group into pyrimidine rings, leading to diverse derivatives with potential biological activities .
- By reacting DEEMM with appropriate reagents, scientists can access thiazolopyrimidines. These compounds exhibit interesting pharmacological properties, including antiviral, antibacterial, and anticancer effects. Thiazolopyrimidines are studied for their potential as drug candidates .
- DEEMM participates in the synthesis of triazolo[1,5-a]pyrimidines. These fused heterocycles have diverse biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. Researchers explore their potential as therapeutic agents .
- DEEMM contributes to the construction of pyrimido[2,1-b]benzothiazoles. These compounds exhibit interesting photophysical properties and are investigated for applications in organic electronics, sensors, and luminescent materials .
- DEEMM can be transformed into ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives. These compounds are of interest due to their potential as intermediates in the synthesis of bioactive molecules or as building blocks for complex organic structures .
- Initially, DEEMM was used to monitor lysine decarboxylase activity. However, it also finds utility in the determination of amino acids by precolumn derivatization using reversed-phase high-performance liquid chromatography (HPLC) .
Pyrimidinone Synthesis
Thiazolopyrimidine Derivatives
Triazolo[1,5-a]pyrimidines
Pyrimido[2,1-b]benzothiazoles
Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives
Amino Acid Determination by HPLC
Safety And Hazards
Eigenschaften
IUPAC Name |
diethyl (E,4Z)-4-[amino(ethoxy)methylidene]-2-cyanopent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-4-18-11(15)10(13(17)20-6-3)7-9(8-14)12(16)19-5-2/h7H,4-6,15H2,1-3H3/b9-7+,11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYCMUAGYRWVHX-GLYMIEGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C=C(C#N)C(=O)OCC)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C=C(\C#N)/C(=O)OCC)\C(=O)OCC)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2426611.png)
![N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2426612.png)



![2-(4-Fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2426620.png)



![3,3-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2426629.png)


![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2426632.png)
